7-trans-OH-PIPAT, or 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl) aminotetralin, is a novel compound that has garnered attention for its potential applications in neuroscience, particularly in the study of dopamine receptors. This compound is classified as a selective ligand for various receptor types, including dopamine D3 receptors and serotonin 5-HT1A receptors, making it significant for both research and therapeutic purposes.
The compound is derived from the aminotetralin class of chemical compounds, which are known for their structural similarities to other biologically active molecules. 7-trans-OH-PIPAT has been characterized through various binding studies that demonstrate its high affinity for specific receptor sites in the brain, particularly in the basal forebrain and hippocampus .
The synthesis of 7-trans-OH-PIPAT typically involves multi-step organic reactions that may include:
The synthesis process often utilizes techniques such as:
The compound's molecular formula is C15H20I N1O1, with a molecular weight of approximately 335.23 g/mol. The structural configuration allows it to interact selectively with dopamine receptors.
7-trans-OH-PIPAT undergoes various chemical reactions that can include:
In binding studies, it has been shown that 7-trans-OH-PIPAT exhibits a Kd value of 0.42 nM for dopamine D3 receptors and a Kd of 1.4 nM for serotonin 5-HT1A receptors, indicating its high specificity and potency .
The mechanism of action for 7-trans-OH-PIPAT involves:
Studies show that this binding can influence various physiological processes such as mood regulation and cognitive function due to dopamine's role in these pathways.
7-trans-OH-PIPAT serves several scientific purposes:
The quest for subtype-specific dopamine receptor ligands began in earnest following the molecular cloning of the D3 receptor (D3R) in 1990. This discovery revealed limitations in existing ligands like haloperidol, which exhibited broad affinity across D2-like receptors (D2R, D3R, D4R). The development of 7-trans-OH-PIPAT (trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) in the early 1990s marked a significant breakthrough. Its design leveraged aminotetralin scaffolds to achieve unprecedented D3R selectivity over D2R—a critical milestone for probing D3R's unique physiological roles [3] [5]. This ligand emerged alongside other early D3R tools like 7-OH-DPAT but offered superior binding characteristics, enabling precise receptor mapping in neuropsychiatric research [8].
Dopamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subclasses. D2-like receptors couple to inhibitory Gαi/o proteins, suppressing adenylyl cyclase activity and modulating key neurological pathways:
Structurally, D3R features a distinct orthosteric binding pocket with a smaller extracellular vestibule than D2R, allowing selective engagement by ligands like 7-trans-OH-PIPAT [8].
D3R’s distribution in "limbic striatum" positions it as a high-value target for disorders involving reward and emotional processing. Crucially, D3R expression declines by 40–45% in Parkinson’s disease (PD) striatum, contrasting with elevated D2R levels. This imbalance may contribute to non-motor symptoms and levodopa-induced dyskinesias [1]. In schizophrenia, D3R modulates prefrontal-striatal circuits implicated in cognitive deficits, with knockout mice exhibiting altered striatal volume and neuronal density [6]. Selective D3R ligands thus offer two advantages:
Chemical and Pharmacological Profile of 7-trans-OH-PIPAT
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7